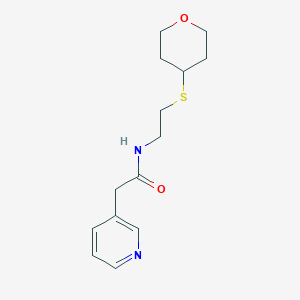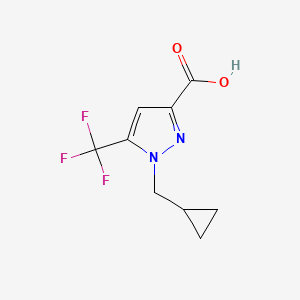
2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide, also known as PTETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTETA is a thioether derivative of acetamide, which contains a pyridine ring and a tetrahydro-2H-pyran-4-yl group.
Mécanisme D'action
The mechanism of action of 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is not fully understood. However, it has been suggested that 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide may act as a DNA intercalator, which can inhibit DNA replication and transcription. 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide may also interfere with the function of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has also been reported to possess antibacterial and antifungal activities. In addition, 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been shown to bind to a number of proteins, including human serum albumin, which may affect the pharmacokinetics of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. However, 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for research on 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide. One area of interest is the development of 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide-based anticancer drugs with improved efficacy and reduced toxicity. Another area of research is the investigation of the interaction between 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide and specific proteins, which may provide insights into the mechanism of action of the compound. Furthermore, the use of 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide as a building block for the synthesis of functional materials is an emerging area of research that has significant potential for applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide involves the reaction of 3-cyanopyridine with tetrahydro-2H-pyran-4-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromoethyl acetate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been investigated for its anticancer and antimicrobial properties. In biochemistry, 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been used as a probe to study protein-ligand interactions. In materials science, 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been employed as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(10-12-2-1-5-15-11-12)16-6-9-19-13-3-7-18-8-4-13/h1-2,5,11,13H,3-4,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAMNERMNQOMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2848309.png)
![N-(2,6-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2848313.png)


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2848318.png)

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848320.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2848322.png)

![9-Methoxy-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2848327.png)
![N-(1-cyanocycloheptyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2848329.png)

